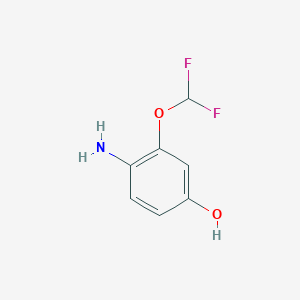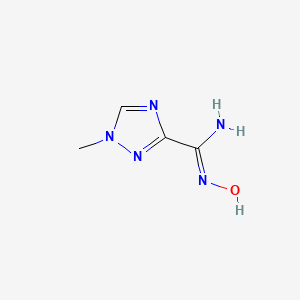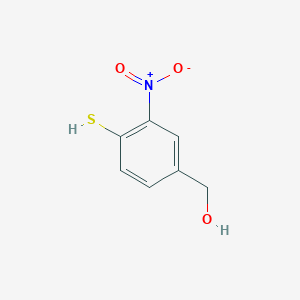
(3S)-2-Hydroxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts. This method ensures the production of the desired (3S) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The microorganisms are engineered to express specific enzymes that catalyze the conversion of precursor molecules into this compound. This method is advantageous due to its scalability and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 3-Methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-Amino-3-methylpentanoic acid.
Scientific Research Applications
(3S)-2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and as a supplement in nutritional products.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins, influencing cellular processes such as energy metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-Hydroxy-3-methylpentanoic acid: The enantiomer of (3S)-2-Hydroxy-3-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Hydroxy-3-methylbutanoic acid: A structurally similar compound with a shorter carbon chain.
3-Hydroxy-2-methylpentanoic acid: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its role as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
InChI Key |
RILPIWOPNGRASR-ROLXFIACSA-N |
Isomeric SMILES |
CC[C@H](C)C(C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)








![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)

